Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
Overview
Description
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is a type of diaryliodonium salt. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and in photoinitiation processes. The structure of this compound includes an iodine atom bonded to two phenyl groups, each substituted with a tert-butyl group, and a chloride anion.
Mechanism of Action
Target of Action
Bis(4-(tert-butyl)phenyl)iodonium chloride is primarily used as a photoacid generator (PAG) . Its primary targets are the monomers in a polymerization reaction .
Mode of Action
The compound acts as a photoinitiator . Upon exposure to light, it undergoes photo-induced cleavage , generating a strong acid that initiates the polymerization process . The presence of a tert-butyl group on the benzene ring makes the associated bonds more susceptible to this cleavage .
Biochemical Pathways
The generated acid from the photoinitiation process interacts with the monomers, causing them to link together and form a polymer . This is the primary biochemical pathway affected by Bis(4-(tert-butyl)phenyl)iodonium chloride.
Result of Action
The result of the action of Bis(4-(tert-butyl)phenyl)iodonium chloride is the formation of a polymer from the monomers present in the reaction . This polymer formation is crucial in various industrial applications, including the creation of photoresists in semiconductor fabrication .
Action Environment
The action of Bis(4-(tert-butyl)phenyl)iodonium chloride is influenced by environmental factors such as light and humidity. Light is necessary for the photo-induced cleavage that initiates the polymerization process . On the other hand, the compound should be stored away from light and moisture, as it is sensitive to both .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride typically involves the oxidation of iodoarenes. One common method is the anodic oxidation of iodobiaryls in an undivided electrolysis cell using acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) as solvents, along with trifluoromethanesulfonic acid (TfOH) as an additive . This method is atom-efficient and does not require additional chemical oxidants, thus minimizing chemical waste.
Industrial Production Methods
Industrial production methods for diaryliodonium salts, including this compound, often involve scalable electrochemical synthesis. This process is advantageous due to its efficiency and reduced environmental impact compared to traditional chemical oxidation methods .
Chemical Reactions Analysis
Types of Reactions
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the generated acid.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.
Scientific Research Applications
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is employed in the study of biological oxidation processes and as a tool for modifying biomolecules.
Comparison with Similar Compounds
Similar Compounds
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, 4-methylbenzenesulfonate: Similar structure but with a different anion.
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, hexafluorophosphate: Another similar compound with a hexafluorophosphate anion.
Uniqueness
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is unique due to its specific chloride anion, which can influence its reactivity and solubility compared to other diaryliodonium salts. This makes it particularly useful in certain synthetic applications where the chloride anion is preferred.
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPUIEDIXRYPTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969182 | |
Record name | Bis(4-tert-butylphenyl)iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-53-4 | |
Record name | Bis(4-tert-butylphenyl)iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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